molecular formula C10H13BrN5O7P B12061647 {[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid

{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid

Cat. No.: B12061647
M. Wt: 426.12 g/mol
InChI Key: DNPIJKNXFSPNNY-UHFFFAOYSA-N
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Description

The compound {[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid is a complex organic molecule that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies. The presence of a phosphonic acid group enhances its stability and bioavailability, making it a promising candidate for therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Glycosylation: The formation of the glycosidic bond between the sugar moiety and the purine base. This step often requires the use of a glycosyl donor and an acceptor under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the 8-position of the purine ring. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in an appropriate solvent.

    Phosphorylation: The addition of the phosphonic acid group. This step typically involves the use of a phosphorylating agent like phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moiety. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the purine ring or the phosphonic acid group. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The bromine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups

    Reduction: Formation of alcohols or amines from carbonyl or nitro groups

    Substitution: Formation of substituted purine derivatives

Scientific Research Applications

Chemistry

In chemistry, {[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is used to study the mechanisms of nucleoside analogs in cellular processes. It serves as a tool to investigate the interactions between nucleosides and enzymes involved in DNA and RNA synthesis.

Medicine

In medicine, this compound has shown potential as an antiviral and anticancer agent. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals and diagnostic agents. Its stability and bioavailability make it an attractive candidate for drug formulation and delivery.

Mechanism of Action

The mechanism of action of {[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid involves its incorporation into DNA or RNA chains during replication. The presence of the bromine atom and the phosphonic acid group disrupts the normal base pairing and elongation process, leading to chain termination. This results in the inhibition of viral replication or cancer cell proliferation. The compound targets enzymes such as DNA polymerase and reverse transcriptase, which are crucial for nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adefovir dipivoxil: Another nucleoside analog with antiviral properties.

    Tenofovir disoproxil fumarate: A widely used antiviral agent for the treatment of HIV and hepatitis B.

    Cidofovir: An antiviral drug used to treat cytomegalovirus infections.

Uniqueness

What sets {[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid apart from these similar compounds is the presence of the bromine atom at the 8-position of the purine ring. This unique structural feature enhances its binding affinity to target enzymes and increases its potency as an antiviral and anticancer agent. Additionally, the phosphonic acid group improves its stability and bioavailability compared to other nucleoside analogs.

Properties

IUPAC Name

[5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPIJKNXFSPNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN5O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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